1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with isobutyl, isopropoxymethyl, and sulfonyl chloride groups
Preparation Methods
The synthesis of 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the isobutyl group: This step involves the alkylation of the pyrazole ring with an isobutyl halide under basic conditions.
Attachment of the isopropoxymethyl group: This can be done through the reaction of the pyrazole derivative with isopropyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and reduction reactions: The pyrazole ring and its substituents can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may be used in the study of enzyme inhibition, as the sulfonyl chloride group can react with nucleophilic residues in proteins.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, particularly in biological systems. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules.
Comparison with Similar Compounds
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole:
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonic acid: The sulfonic acid derivative is less reactive than the sulfonyl chloride and may have different biological and chemical properties.
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonamide:
Properties
IUPAC Name |
1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-8(2)6-14-10(7-17-9(3)4)11(5-13-14)18(12,15)16/h5,8-9H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTITMMHWZNSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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